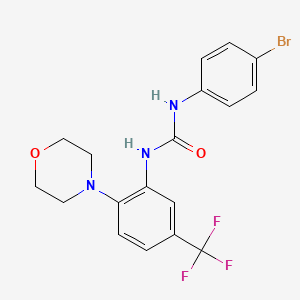
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known as 4-Bromo-3-morpholin-5-trifluoromethylphenylurea (BMTU), is a synthetic molecule with a wide range of applications in medical research and laboratory experiments. BMTU has been studied extensively and has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations.
Scientific Research Applications
Anti-Cancer Activity
Compounds structurally related to 1-(4-Bromophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea have shown significant biological activity, particularly in cancer research. For instance, a study focused on the design and synthesis of novel urea derivatives demonstrated potent activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway, suggesting potential therapeutic applications in cancer treatment (Li et al., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial potential of urea derivatives, where compounds bearing morpholine and fluoro substituents exhibited potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests their potential application as novel antimicrobial agents (Zheng et al., 2010).
Anion Receptor Chemistry
In the realm of supramolecular chemistry, certain urea-based compounds have been studied for their ability to form complexes with anions, demonstrating the utility of these compounds in the development of new anion receptor systems. Such studies provide insight into the nature of urea-fluoride interactions, which are crucial for understanding proton transfer mechanisms and designing more effective anion receptors (Amendola et al., 2006).
Material Science Applications
Furthermore, urea derivatives have been incorporated into the design of novel materials, such as silatranes with urea functionality, offering new avenues for the synthesis and application of organosilicon compounds in materials science. These compounds have shown promising structural characteristics for various applications, highlighting the versatility of urea derivatives in material synthesis (Puri et al., 2011).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-13-2-4-14(5-3-13)23-17(26)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRXCRYVIQUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

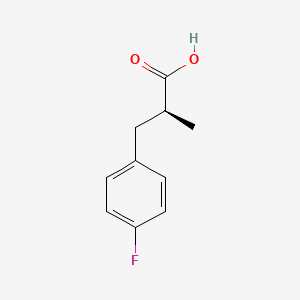
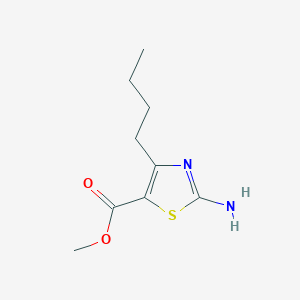
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)
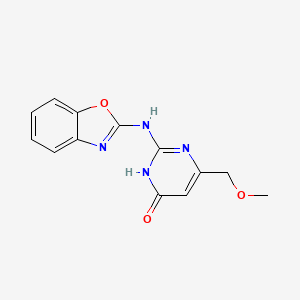
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
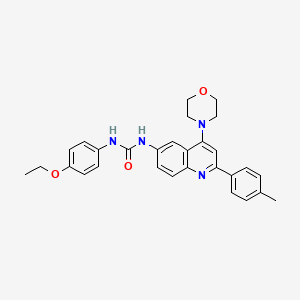
![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)


![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)